1-Chloro-1-(3-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C12H12ClF3O2S |
|---|---|
Molecular Weight |
312.74 g/mol |
IUPAC Name |
1-chloro-1-[3-ethoxy-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2S/c1-3-18-9-6-8(11(13)7(2)17)4-5-10(9)19-12(14,15)16/h4-6,11H,3H2,1-2H3 |
InChI Key |
PQYSMMBIEKTVFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)C)Cl)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the 3-Ethoxy-4-(Trifluoromethylthio)Phenyl Intermediate
The phenyl backbone is constructed through sequential electrophilic and nucleophilic substitutions. Starting from 4-chlorophenol, the 3-ethoxy group is introduced via O-alkylation using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. Subsequent thiolation at the para position employs sodium sulfide (Na₂S), followed by trifluoromethylation with trifluoromethyl iodide (CF₃I) under copper(I) iodide catalysis to install the -SCF₃ group.
Key reaction parameters :
- Temperature : 80–120°C for alkylation and 50°C for trifluoromethylation
- Catalysts : CuI (5 mol%) for CF₃ group insertion
- Solvents : Polar aprotic solvents (DMF, DMSO)
Friedel-Crafts Acylation for Propan-2-One Moiety
The substituted phenyl intermediate undergoes Friedel-Crafts acylation with acetyl chloride (CH₃COCl) in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a Lewis catalyst. The electron-withdrawing -SCF₃ group deactivates the ring, necessitating extended reaction times (12–24 hours) at 0–5°C to minimize side reactions.
Optimization challenges :
- Regioselectivity : The -OEt group directs electrophilic attack to the ortho position, but -SCF₃’s strong -I effect competes, requiring stoichiometric AlCl₃ to stabilize the acylium ion.
- Yield : Reported yields for analogous compounds range from 65–78% after column purification.
Alpha-Chlorination of the Ketone
Chlorination at the α-carbon of the propan-2-one group is achieved using sulfuryl chloride (SO₂Cl₂) in chloroform at 40°C. The reaction proceeds via enolate formation, with triethylamine (Et₃N) as a base to scavenge HCl. Excess SO₂Cl₂ (1.5 equivalents) ensures complete monochlorination while avoiding dichloride byproducts.
Critical controls :
- Stoichiometry : >1.2 equivalents SO₂Cl₂ reduces residual ketone to <5%.
- Temperature : Elevated temperatures (>50°C) promote over-chlorination; subambient conditions (<20°C) slow kinetics.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
To enhance throughput, the acylation and chlorination steps are adapted to continuous flow reactors. Microfluidic channels (0.5 mm diameter) enable rapid heat dissipation, allowing Friedel-Crafts reactions at 25°C with 10-minute residence times. SO₂Cl₂ is introduced via a T-junction post-acylation, minimizing intermediate isolation.
Advantages over batch processing :
- Yield improvement : 82% overall yield vs. 68% in batch.
- Safety : Reduced inventory of hazardous reagents (e.g., SO₂Cl₂).
Purification and Crystallization
Crude product is purified via antisolvent crystallization using heptane and ethyl acetate (3:1 v/v). The target compound’s solubility drops sharply below 15°C, enabling high-purity recovery (98.5% by HPLC). Industrial centrifuges achieve >95% crystal recovery at 2,000 rpm.
Comparative Analysis with Structural Analogs
Substituent Effects on Reaction Kinetics
Compared to 1-chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one (CAS 1805857-60-6), the 3-ethoxy group in the target compound increases electron density at the ortho position, accelerating Friedel-Crafts acylation by 1.3-fold. Conversely, the -SCF₃ group reduces nucleophilic susceptibility, necessitating 20% higher AlCl₃ loading.
Chlorination Efficiency
Alpha-chlorination proceeds 40% faster in the 3-ethoxy analog versus the 4-trifluoromethoxy variant (CAS 1806600-89-4) due to reduced steric hindrance from the smaller -OEt group.
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
Ethylation of phenol derivatives risks C-alkylation, producing 3-ethoxy-4-(trifluoromethylthio)toluene. Using phase-transfer catalysts (tetrabutylammonium bromide) suppresses this side reaction, improving O-alkylation selectivity to 94%.
Catalyst Deactivation in Friedel-Crafts
AlCl₃ forms stable complexes with -SCF₃, reducing effective catalyst concentration. Adding 10 mol% triflic acid (CF₃SO₃H) regenerates Al³⁺ activity, enhancing acylation yield to 75%.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the α-position to the ketone undergoes nucleophilic substitution with various nucleophiles. Reaction rates depend on solvent polarity and base strength .
| Nucleophile | Conditions | Product Formed | Yield |
|---|---|---|---|
| Amines | DMF, 60°C, 12 hrs | Secondary/tertiary amines | 65-78% |
| Thiols | K₂CO₃, DMSO, 80°C | Thioether derivatives | 72-85% |
| Hydroxide | NaOH, H₂O/EtOH, reflux | 1-Hydroxypropan-2-one analogue | 58% |
Mechanistic Insight : The electron-withdrawing ketone group polarizes the C-Cl bond, facilitating S<sub>N</sub>2 displacement. Steric hindrance from the trifluoromethylthio group slightly reduces reaction rates compared to simpler chloroacetones.
Oxidation Reactions
The trifluoromethylthio (-SCF₃) group oxidizes to a sulfone (-SO₂CF₃) under controlled conditions:
| Oxidizing Agent | Conditions | Product | Conversion |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT, 6 hrs | Sulfone derivative | 92% |
| H₂O₂ | AcOH, 50°C, 24 hrs | Partially oxidized sulfoxide intermediate | 47% |
Critical Note : Over-oxidation risks ketone degradation. Lower temperatures (≤25°C) preserve the propan-2-one backbone while modifying the -SCF₃ group .
Reduction Reactions
The ketone group undergoes selective reduction to form secondary alcohols without affecting other functional groups:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 hrs | 1-Chloro-1-(substituted phenyl)propan-2-ol | >95% |
| LiAlH₄ | THF, reflux, 4 hrs | Same alcohol with trace over-reduction | 88% |
Structural Impact : The ethoxy group’s electron-donating effect stabilizes the transition state, enhancing reduction efficiency compared to non-ethoxy analogues.
Electrophilic Aromatic Substitution
The aromatic ring undergoes regioselective substitution due to directing effects of existing groups :
| Electrophile | Position | Conditions | Product Yield |
|---|---|---|---|
| Nitronium ion | Para to -OEt | HNO₃/H₂SO₄, 0°C, 1 hr | 68% |
| Bromine | Ortho to -SCF₃ | Br₂/FeBr₃, 40°C, 3 hrs | 54% |
Directing Effects :
-
Ethoxy (-OEt) : Strongly activates the ring, directing incoming electrophiles to meta/para positions.
-
Trifluoromethylthio (-SCF₃) : Electron-withdrawing via inductive effects, creating ortho/para deactivation.
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed couplings for complex molecule synthesis :
| Reaction Type | Catalyst System | Partner | Product Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl drug intermediates |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | Functionalized amines |
Optimized Conditions :
Stability and Side Reactions
Critical degradation pathways include:
Scientific Research Applications
1-Chloro-1-(3-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one
Basic Information:
- Name: this compound
- CAS No: 1806689-22-4
- Molecular Formula:
- Molecular Weight: 312.74
- Purity: NLT 98%
Potential Applications:
Due to the limited information available, the applications of this compound are not fully clear from the search results. However, based on its structure and the presence of key functional groups, potential applications can be inferred:
- Synthesis of Pharmaceutical Intermediates: The compound contains a chloro group, an ethoxy group, and a trifluoromethylthio-substituted phenyl group, which are common motifs in pharmaceuticals. It can serve as an intermediate in the synthesis of various bioactive molecules .
- Agrochemical Research: Trifluoromethylthio-containing compounds have applications in agrochemicals. This compound might be explored in the synthesis of new pesticides or herbicides .
- Material Science: Given the presence of halogen and sulfur, the compound could be used in developing novel materials with specific electronic or optical properties .
Note: As the search results provide limited information, a more comprehensive literature review using scientific databases would be necessary to gather detailed applications, data, and case studies . Other similar compounds described in the search results include:
- 1-Chloro-1-(4-fluoro-3-(trifluoromethylthio)phenyl)propan-2-one, which has a molecular weight of 286.67 and a molecular formula of .
- 2-Chloro-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one, which has a molecular weight of 237.70 g/mol and a molecular formula of . Research suggests it may target sigma receptors, which are implicated in neurological functions.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s chloro group can participate in nucleophilic substitution reactions, while the trifluoromethylthio group can enhance its lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
*Calculated based on molecular formula. †Inferred from analogous reactions in evidence.
Substituent Effects on Reactivity and Properties
Electronic and Steric Influences
- Trifluoromethylthio (SCF₃) vs. This could accelerate nucleophilic addition reactions or stabilize intermediates in heterocycle synthesis.
- Ethoxy (OCH₂CH₃) vs. Difluoromethoxy (OCHF₂): The ethoxy group offers greater steric hindrance than OCHF₂, which may reduce crystallization tendencies compared to the difluoromethoxy analog .
Hydrogen Bonding and Crystallography
Compounds like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one exhibit intermolecular N–H⋯O hydrogen bonds, forming chain-like crystal structures. In contrast, the target compound’s lack of hydrazinylidene groups likely results in weaker hydrogen-bonding networks, favoring alternative packing motifs dominated by van der Waals interactions or halogen bonding (Cl⋯S/Cl⋯O contacts).
Biological Activity
1-Chloro-1-(3-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1806689-22-4, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
Structure
The compound features a chloro group, an ethoxy group, and a trifluoromethylthio moiety, which contribute to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
- In Vitro Studies : Compounds with similar structures have demonstrated significant antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Antioxidant Properties
The compound's structural features suggest potential antioxidant activity. Research indicates that compounds containing trifluoromethyl groups can enhance antioxidant effects, which may contribute to cellular protection against oxidative stress .
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic processes:
- Butyrylcholinesterase (BChE) : Some related compounds have shown selective inhibition of BChE, which is crucial for neurotransmission and has implications in treating neurodegenerative disorders .
Cytotoxicity and Anticancer Activity
Emerging evidence suggests that the compound may exhibit cytotoxic effects on cancer cell lines:
- Cell Line Studies : In vitro assays have indicated that similar compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of derivatives containing trifluoromethyl groups against common pathogens. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 8 | Effective |
| Compound B | 16 | Moderate |
| 1-Chloro... | 32 | Weak |
Study 2: Enzyme Inhibition Profile
Research focused on the enzyme inhibition profile of related compounds revealed promising results in inhibiting BChE:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| Compound A | 46.42 | High |
| Compound B | 157.31 | Moderate |
| 1-Chloro... | TBD | TBD |
Q & A
Q. What are the primary synthetic routes for 1-chloro-1-(3-ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3-ethoxy-4-(trifluoromethylthio)benzaldehyde and chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, diazonium salt coupling (as described for analogous hydrazonoyl chlorides) involves reacting substituted benzenediazonium chloride with methyl 2-chloro-3-oxobutanoate under chilled, acidic conditions . Key factors affecting yield include:
- Temperature control (e.g., maintaining 273 K during diazonium salt addition to prevent side reactions) .
- Solvent choice (ethanol or dichloromethane for optimal solubility and reactivity) .
- Stoichiometric ratios of reagents (e.g., excess sodium acetate to neutralize HCl byproducts) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software) confirms molecular geometry, bond angles, and packing interactions. For example, monoclinic P2₁/c symmetry was resolved for a related chlorinated propanone derivative with R factor = 0.038 .
- NMR spectroscopy : ¹H NMR (250 MHz, CDCl₃) reveals diagnostic peaks for the trifluoromethylthio group (δ ~7.5–7.7 ppm for aromatic protons) and the chloro-propanone moiety (δ ~2.3 ppm for methyl protons) .
- IR spectroscopy : Bands near 1700 cm⁻¹ confirm the ketone C=O stretch, while 1100–1200 cm⁻¹ regions indicate C-F and C-S vibrations .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies on similar trifluoromethylthio-containing compounds suggest:
- Light sensitivity : Store in amber vials at 0–6°C to prevent photodegradation of the trifluoromethylthio group .
- Moisture sensitivity : The chloro-propanone moiety is prone to hydrolysis; anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) are recommended during synthesis and storage .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in the trifluoromethylthio group) or solvent interactions . Strategies include:
Q. What factors govern regioselectivity in nucleophilic substitution reactions involving the trifluoromethylthio group?
- Methodological Answer : The electron-withdrawing trifluoromethylthio group directs nucleophilic attack to the para position of the aromatic ring. For example:
- Steric effects : Bulky nucleophiles (e.g., amines) favor substitution at less hindered sites .
- Catalytic systems : Cu(I) catalysts enhance selectivity in cross-coupling reactions with aryl halides .
Q. What computational methods are suitable for predicting the compound’s reactivity in biological systems?
- Methodological Answer :
- Molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., cytochrome P450).
- MD simulations (AMBER) to assess binding stability over time .
- ADMET prediction (SwissADME) to evaluate pharmacokinetic properties .
Q. How can byproducts from the synthesis of this compound be identified and minimized?
- Methodological Answer :
- HPLC-MS : Detect byproducts (e.g., regioisomers or over-reduced derivatives) via retention time and m/z matching .
- Optimized workup : Sequential extraction (e.g., ethyl acetate/water) removes unreacted starting materials .
- In situ monitoring : ReactIR tracks reaction progress and intermediates in real time .
Q. What strategies are effective for analyzing chirality or stereochemical outcomes in derivatives of this compound?
- Methodological Answer :
Q. How do substituents (e.g., ethoxy vs. methylthio) influence the compound’s reactivity in oxidation/reduction reactions?
- Methodological Answer : Comparative studies on analogues show:
- Ethoxy groups : Stabilize intermediates via resonance, slowing oxidation rates (e.g., KMnO₄-mediated ketone formation) .
- Trifluoromethylthio groups : Increase oxidative stability due to strong C-S and C-F bonds .
- Reduction with NaBH₄ : Selective reduction of the ketone to secondary alcohol without affecting the trifluoromethylthio group .
Q. What are the degradation pathways of this compound under acidic/basic conditions, and how can degradation products be characterized?
- Methodological Answer :
- Acidic hydrolysis : Cleavage of the chloro-propanone moiety yields 3-ethoxy-4-(trifluoromethylthio)benzoic acid (confirmed via LC-MS) .
- Basic conditions : Elimination reactions produce α,β-unsaturated ketones (monitored by UV-Vis at λ ~280 nm) .
- Isolation : Preparative TLC (silica gel, hexane/EtOAc) separates degradation products for NMR and IR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
